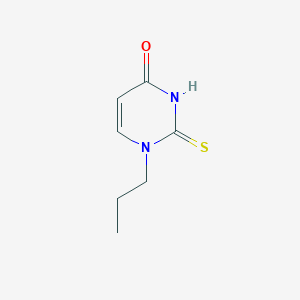

1Propylthiouracil

Description

Historical Development of 1-Propylthiouracil in Research

The discovery of antithyroid drugs in the early 1940s marked a significant breakthrough in the treatment of hyperthyroidism. researchgate.netnih.gov Following serendipitous observations that sulfhydryl-containing compounds were goitrogenic in animals, Professor Edwin B. Astwood pioneered the use of these compounds for hyperthyroidism. nih.govoup.com In 1943, Astwood published a landmark paper on the use of thiourea (B124793) and thiouracil. researchgate.netnih.govkarger.com Subsequent research led to the development of more potent and less toxic alternatives, including 1-propylthiouracil. researchgate.netnih.gov

Astwood's continued study of goitrogenic substances led to the introduction of the more potent 6-n-propylthiouracil (PTU) in 1945, which gained FDA approval in 1947. oup.comkarger.com The development of PTU and later methimazole (B1676384), another antithyroid drug, was driven by the need for less toxic alternatives to the initially studied compounds. researchgate.netnih.gov Since their introduction, these antithyroid drugs have remained a cornerstone of thyroid therapeutics. researchgate.netnih.gov

Overview of 1-Propylthiouracil's Role in Investigating Thyroid Hormone Homeostasis

1-Propylthiouracil is a crucial tool for researchers studying thyroid hormone homeostasis due to its specific mechanisms of action. researchgate.net It primarily inhibits thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. patsnap.comui.ac.iddrugbank.com TPO catalyzes the oxidation of iodide and its incorporation into tyrosine residues on thyroglobulin, a precursor protein. patsnap.comdrugbank.comwikipedia.org By blocking TPO, PTU effectively reduces the production of thyroxine (T4) and triiodothyronine (T3). patsnap.comui.ac.id

A significant aspect of PTU's action, distinguishing it from other antithyroid drugs like methimazole, is its ability to inhibit the peripheral conversion of T4 to the more biologically active T3. patsnap.comnih.govdroracle.ai This is achieved by inhibiting the enzyme type 1 5'-deiodinase. patsnap.comdroracle.ai This dual action of inhibiting hormone synthesis within the thyroid gland and blocking peripheral activation makes PTU a potent agent for rapidly reducing thyroid hormone levels. patsnap.com

In research settings, PTU is frequently used to induce hypothyroidism in animal models, allowing for the study of the physiological effects of thyroid hormone deficiency. researchgate.netoup.comjkslms.or.kr These models are instrumental in understanding the role of thyroid hormones in various biological processes, including cardiovascular function and neurological development. researchgate.netoup.com

Current Research Paradigms and Challenges in 1-Propylthiouracil Studies

Current research on 1-propylthiouracil continues to explore its mechanisms of action and potential applications beyond hyperthyroidism. For instance, some studies have investigated its antiproliferative and free radical scavenging properties. ijdvl.com There is also ongoing research into the immunomodulatory effects of thionamides like PTU, which could be particularly relevant in autoimmune conditions such as Graves' disease. brieflands.compatsnap.com

Despite its long history of use, challenges in PTU research remain. nih.govoup.com One significant area of investigation is the variability in patient response and the occurrence of adverse effects. nih.gov Efforts are being made to develop physiologically based pharmacokinetic (PBPK) models to better predict individual responses and optimize its use. researchgate.netmdpi.com

Furthermore, the management of hyperthyroidism in specific situations, such as during pregnancy or in patients with liver disease, presents ongoing challenges and is an active area of research. taylorandfrancis.comoup.comendocrine-abstracts.org Studies comparing the effects and safety of PTU with other treatments, like methimazole, are crucial for refining clinical guidelines. frontiersin.org The potential for PTU to influence the outcomes of other treatments, such as radioactive iodine therapy, is also a subject of clinical investigation. oup.com

Detailed Research Findings

Recent research has provided more detailed insights into the molecular mechanisms and effects of 1-propylthiouracil.

Inhibition of Thyroid Peroxidase (TPO): Computational studies have been employed to better understand the interaction between PTU and TPO at a molecular level. ui.ac.id These studies help to elucidate the binding mechanisms and the specific amino acid residues involved in the inhibitory action. ui.ac.id Research has also shown that both PTU and methimazole interfere with TPO-mediated oxidation and the coupling of iodotyrosyl residues. jst.go.jp

Effects on Deiodinases: The inhibitory effect of PTU on type 1 iodothyronine deiodinase is a key feature that has been extensively studied. drugbank.com This action is responsible for the rapid decrease in serum T3 levels observed after PTU administration. iarc.fr Research has confirmed that PTU antagonizes the tissue effects of T4 by preventing its conversion to T3, providing evidence for T3 being the primary active thyroid hormone at the cellular level. jci.org

Use in Experimental Models: PTU is widely used to create animal models of hypothyroidism to study the impact of thyroid hormone deficiency on various organ systems. researchgate.netresearchgate.net For example, studies have used PTU-induced hypothyroid rats to investigate the effects on cardiac tissue and the expression of thyroid hormone transporters. oup.com These models are crucial for understanding the pathogenesis of diseases related to thyroid dysfunction. researchgate.net

Interactive Data Table: Research on 1-Propylthiouracil Mechanisms

| Research Area | Key Findings | References |

| TPO Inhibition | PTU binds to and inhibits thyroid peroxidase, blocking the synthesis of new thyroid hormones. Computational models are clarifying the molecular interactions. | patsnap.comui.ac.iddrugbank.comjst.go.jp |

| Deiodinase Inhibition | PTU inhibits the peripheral conversion of T4 to the more active T3 by blocking type 1 5'-deiodinase. | patsnap.comdrugbank.comnih.govdroracle.aiiarc.frjci.org |

| Experimental Hypothyroidism | PTU is a standard agent for inducing hypothyroidism in animal models to study the systemic effects of thyroid hormone deficiency. | researchgate.netoup.comjkslms.or.krresearchgate.net |

| Immunomodulatory Effects | Thionamides like PTU may have immunosuppressive properties, which is relevant for autoimmune thyroid diseases like Graves' disease. | brieflands.compatsnap.com |

| Pharmacokinetics | PBPK models are being developed to predict individual pharmacokinetic variability and improve therapeutic outcomes. | researchgate.netmdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10N2OS |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

1-propyl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C7H10N2OS/c1-2-4-9-5-3-6(10)8-7(9)11/h3,5H,2,4H2,1H3,(H,8,10,11) |

InChI Key |

HPJCTUJOHKGFNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=O)NC1=S |

Origin of Product |

United States |

Molecular Mechanisms of Action and Enzymatic Inhibition

Inhibition of Thyroid Peroxidase (TPO) Activity

TPO is a crucial enzyme in the thyroid gland responsible for catalyzing the initial and essential steps of thyroid hormone synthesis. ui.ac.idpatsnap.com PTU's interference with TPO activity is a cornerstone of its function.

Mechanisms of Iodide Oxidation and Organification Disruption

The synthesis of thyroid hormones begins with the oxidation of iodide ions (I⁻) to iodine (I⁰), a reaction catalyzed by TPO. wikipedia.org PTU effectively inhibits this process. droracle.ainih.gov It is believed to interfere with the oxidation of the iodide ion by interacting with TPO, possibly with the enzyme's peroxidase-mediated complex reaction. phebra.comcancer.gov By blocking this initial step, PTU prevents the subsequent incorporation of iodine into tyrosine residues on the thyroglobulin protein, a process known as organification. droracle.aijst.go.jpmedscape.com This disruption halts the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT), the fundamental building blocks of thyroid hormones. nih.gov Some studies suggest that PTU's action may involve trapping the oxidized iodide, thereby preventing its use in iodination. iarc.fr

Impact on Iodothyronine Coupling Reactions in Thyroglobulin Synthesis

Following the formation of MIT and DIT, TPO catalyzes their coupling to form the thyroid hormones thyroxine (T4) and triiodothyronine (T3). patsnap.com PTU has been shown to specifically inhibit this coupling reaction, independent of its effects on iodination. nih.gov While a reduction in MIT and DIT levels would naturally lead to decreased T4 and T3 formation, studies have demonstrated that PTU can inhibit the coupling process even when DIT levels are not reduced. nih.gov This suggests a direct inhibitory effect on the enzymatic process of joining iodotyrosine molecules within the thyroglobulin protein. mims.com

Molecular Docking and Binding Site Analysis with TPO

Molecular docking studies have provided valuable insights into the interaction between PTU and TPO at the molecular level. These studies reveal that PTU binds effectively to the active site of TPO. ui.ac.idui.ac.id The binding is characterized by a significant affinity, with one study reporting a binding affinity of -5.45 kcal/mol. ui.ac.idui.ac.id The interaction involves the drug engaging with key residues within the enzyme's active site, particularly in the heme linkage region. longdom.org This binding effectively renders the active site unavailable for its normal catalytic activity. longdom.org

| Parameter | Value | Source(s) |

| Binding Affinity | -5.45 kcal/mol | ui.ac.idui.ac.id |

| IC50 for TPO Inhibition | 30 µM | nih.govnih.gov |

This table summarizes key quantitative findings from molecular docking and inhibition assays of propylthiouracil with thyroid peroxidase.

Role of Heme Coordination and Specific Amino Acid Residues in TPO Inhibition

The inhibitory action of PTU on TPO is mediated by its interaction with the heme group and specific amino acid residues in the enzyme's active site. ui.ac.idmdpi.com The sulfur atom of PTU is thought to coordinate with the heme iron. nih.gov Molecular docking studies have identified several key amino acid residues involved in the binding of PTU, including:

His239: This residue is crucial as it coordinates with the heme group. ui.ac.idui.ac.id

Ser314: Forms hydrogen bonds with PTU. ui.ac.idui.ac.id

Phe241 and Ile399: These residues contribute to stabilizing the binding of PTU through hydrophobic interactions. ui.ac.id

Asp238, Phe243, Thr487, and His494: These residues are also involved in the interaction, with both PTU and methimazole (B1676384) showing hydrophobic interactions with this group. ui.ac.idlongdom.org

The interaction of PTU with these residues, particularly those near the heme group, leads to the irreversible inactivation of the enzyme. longdom.orgresearchgate.net

Effects on Thyroglobulin Biosynthesis

In addition to its direct enzymatic inhibition, PTU also impacts the synthesis of thyroglobulin, the large glycoprotein (B1211001) where thyroid hormone synthesis and storage occur. In vivo studies in rats have shown that treatment with PTU leads to a decrease in the amount of soluble thyroglobulin and an increase in the proportion of particulate thyroglobulin. nih.gov The thyroglobulin produced in treated animals is poorly iodinated. iarc.fr In vitro experiments have further demonstrated that PTU can inhibit thyroglobulin biosynthesis, affecting both polypeptide synthesis and the addition of carbohydrate chains. nih.gov This suggests that the disruption of hormonogenesis by PTU is linked to a significant impairment in the production of the thyroglobulin molecule itself. nih.gov However, other studies have reported that PTU administration can stimulate the synthesis and secretion of thyroglobulin in follicular epithelium in vivo, while suppressing its reabsorption and degradation. nih.gov

Inhibition of Peripheral Iodothyronine Deiodinase Type 1 (D1) Activity

Beyond its effects within the thyroid gland, PTU also exerts a significant inhibitory action on the peripheral conversion of T4 to T3. wikipedia.orgnih.gov T3 is the more biologically active form of thyroid hormone, and this conversion is a critical step in thyroid hormone activation. patsnap.com This action is primarily mediated by the inhibition of the enzyme iodothyronine deiodinase type 1 (D1). cancer.govnih.gov

D1 is a selenoenzyme, meaning it contains the amino acid selenocysteine (B57510) (Sec) at its active site, which is essential for its catalytic activity. oup.combioscientifica.com PTU is a potent inhibitor of mammalian D1. oup.com The mechanism of inhibition is thought to involve the reaction of PTU with the selenenyl iodide intermediate (E-SeI) that forms during the deiodination cycle. droracle.aioup.com This reaction forms an irreversible complex, effectively inactivating the enzyme. bioscientifica.com This inhibitory effect on D1 is a key feature that distinguishes PTU from another common antithyroid drug, methimazole, which has a much weaker effect on this enzyme. wikipedia.orgpharmacology2000.com The inhibition of D1 leads to a rapid decrease in serum T3 concentrations. iarc.fr In euthyroid individuals, PTU administration can reduce plasma T3 levels by 20-30%, and in hyperthyroid patients, this reduction can be around 50%. mdpi.com

Interference with Thyroxine (T4) to Triiodothyronine (T3) Conversion

A significant aspect of 1-Propylthiouracil's mechanism is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically potent triiodothyronine (T3). drugbank.comnih.govwikipedia.org This conversion is primarily carried out by a family of enzymes known as iodothyronine deiodinases. wikipedia.orgiarc.fr Specifically, PTU is a potent inhibitor of type 1 iodothyronine deiodinase (D1), which is abundant in the liver, kidneys, and thyroid. iarc.frnih.govmdpi.com By blocking D1, PTU reduces the amount of T4 that is activated to T3 in these peripheral tissues. nih.goviarc.fr This action contributes to a more rapid decrease in circulating T3 levels than what would be achieved by inhibiting thyroid hormone synthesis alone. iarc.fr It is important to note that PTU's inhibitory effect is selective for D1 and does not extend to type 2 deiodinase (D2), the primary enzyme responsible for T3 production in the brain. nih.gov

Structural Determinants of D1 Inhibition by 1-Propylthiouracil

The inhibition of type 1 iodothyronine deiodinase (D1) by 1-Propylthiouracil (PTU) is rooted in the specific structural features of both the enzyme and the inhibitor. D1 is a selenoprotein, meaning it contains a crucial selenocysteine (Sec) residue at its active site. nih.govoup.com This Sec residue is central to the enzyme's catalytic activity. oup.com The catalytic cycle of D1 involves the formation of a selenenyl iodide (SeI) intermediate after the enzyme reacts with its substrate, such as thyroxine (T4). nih.govoup.com

PTU, as a thiourea (B124793) derivative, is particularly reactive towards this selenenyl iodide intermediate. nih.govnih.gov It is thought that PTU reacts with the SeI group, forming a stable enzyme-Se-S-PTU complex. nih.gov This complex effectively sequesters the enzyme, preventing it from completing its catalytic cycle and regenerating the active form, thereby blocking further deiodination. nih.gov

Interestingly, not all D1 enzymes are sensitive to PTU. For instance, the D1 enzyme found in tilapia is insensitive to PTU inhibition despite also containing a selenocysteine residue. nih.govoup.com Research suggests that other structural elements, such as the amino acid sequence surrounding the active site, play a critical role. Specifically, a proline residue located two positions downstream from the selenocysteine in tilapia D1, which is also found in PTU-insensitive type II and type III deiodinases, is thought to be a key determinant of this insensitivity. nih.govoup.com In contrast, all known PTU-sensitive D1 enzymes possess a serine residue at this position. nih.gov However, mutating the proline in tilapia D1 to a serine did not confer PTU sensitivity, indicating that other structural factors are also involved. oup.com

Kinetic Characterization of D1 Inhibition (e.g., Uncompetitive Inhibition)

The inhibition of type 1 iodothyronine deiodinase (D1) by 1-Propylthiouracil (PTU) is characterized by uncompetitive inhibition with respect to the iodothyronine substrate (like T4 or rT3). nih.govoup.com This means that PTU does not bind to the free enzyme but rather to the enzyme-substrate complex. khanacademy.org This binding forms an inactive enzyme-substrate-inhibitor complex, preventing the formation of the product. khanacademy.org

Kinetic studies, often visualized using Lineweaver-Burk plots, show that in the presence of an uncompetitive inhibitor like PTU, both the maximum velocity (Vmax) and the Michaelis constant (Km) of the reaction are decreased. khanacademy.org This results in a series of parallel lines on the plot when enzyme activity is measured at different inhibitor concentrations. oup.comkhanacademy.org

The uncompetitive nature of the inhibition supports the proposed mechanism where PTU reacts with the selenenyl iodide intermediate formed after the substrate has bound to the enzyme. nih.govoup.com Furthermore, the inhibition is competitive with respect to the thiol cofactor (like dithiothreitol, DTT, in vitro), which is responsible for regenerating the active enzyme. nih.gov This indicates that PTU and the cofactor compete for the same enzyme intermediate. nih.gov

| Parameter | Description |

|---|---|

| Inhibition Type | Uncompetitive with respect to iodothyronine substrate. nih.govoup.com |

| Binding Target | Enzyme-substrate complex (selenenyl iodide intermediate). nih.govnih.gov |

| Effect on Vmax | Decreases. khanacademy.org |

| Effect on Km | Decreases. khanacademy.org |

| Lineweaver-Burk Plot | Parallel lines at different inhibitor concentrations. oup.comkhanacademy.org |

| Competition | Competitive with respect to the thiol cofactor. nih.gov |

Modulation of Other Biological Enzymes and Pathways

Beyond its well-established role in thyroid hormone regulation, 1-Propylthiouracil (PTU) has been shown to interact with and modulate the activity of other biological enzymes and pathways. These interactions contribute to its broader pharmacological profile.

Inhibitory Effects on Lactoperoxidase (LPO)

1-Propylthiouracil has been demonstrated to inhibit the action of lactoperoxidase (LPO), a mammalian haem peroxidase. nih.govnih.gov LPO shares significant structural and functional similarities with thyroid peroxidase (TPO), the primary target of PTU in the thyroid gland. ui.ac.idnih.gov The IC50 value for the inhibition of LPO by PTU has been reported to be approximately 47 µM, which is comparable to its IC50 for TPO (30 µM). nih.govresearchgate.net

Structural studies of the LPO-PTU complex have revealed that PTU binds to the enzyme in the substrate-binding site on the distal haem side. nih.govnih.gov The sulfur atom of PTU coordinates with the haem iron, while the propyl group forms van der Waals interactions with surrounding amino acid residues, such as Ala114 in LPO. nih.gov This binding effectively blocks the site where hydrogen peroxide, a co-substrate for the peroxidase reaction, would normally bind, thus inhibiting the enzyme's catalytic activity. nih.gov The similar inhibitory profiles for LPO and TPO suggest a comparable mode of binding and inhibition for both enzymes. nih.govresearchgate.net

Inhibition of Dopamine (B1211576) Beta-Hydroxylase

Research has indicated that 1-Propylthiouracil can inhibit the enzyme dopamine beta-hydroxylase. hmdb.cadrugbank.comnih.gov This enzyme is responsible for the conversion of dopamine to norepinephrine (B1679862), a key step in the biosynthesis of catecholamine neurotransmitters. hmdb.canih.gov

In vivo studies in rats have shown that administration of PTU can reduce the content of noradrenaline in the brain. nih.gov This reduction is attributed, at least in part, to the inhibition of dopamine beta-hydroxylase, as PTU was found to effectively inhibit the conversion of radiolabeled dopamine to norepinephrine in the brain. nih.gov This inhibitory effect was observed to be dose-dependent. nih.gov

| Enzyme | Effect | Reported IC50 | Mechanism/Note |

|---|---|---|---|

| Lactoperoxidase (LPO) | Inhibition | ~47 µM nih.govresearchgate.net | Binds to the substrate-binding site on the distal haem side. nih.govnih.gov |

| Dopamine Beta-Hydroxylase | Inhibition | Not specified | Reduces brain noradrenaline content by inhibiting its synthesis from dopamine. nih.gov |

Induction of Cytochrome P450 1A1

There is evidence to suggest that 1-Propylthiouracil can induce the expression of Cytochrome P450 1A1 (CYP1A1). drugbank.comnih.gov Cytochrome P450 enzymes are a large family of proteins involved in the metabolism of a wide variety of endogenous and exogenous compounds.

Studies in zebrafish embryos have shown that PTU can induce the transcription of the CYP1A1 gene. nih.gov This induction appears to be mediated through the aryl hydrocarbon receptor (AHR) signaling pathway, the same pathway that is activated by well-known inducers like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov However, the efficacy of PTU in inducing CYP1A1 transcription is much lower than that of TCDD. nih.gov Interestingly, when co-incubated with TCDD, PTU was found to repress the TCDD-induced transcription of CYP1A1, suggesting a complex interaction with the AHR pathway. nih.gov In contrast, other studies in rats treated chronically with ethanol (B145695) or acetone (B3395972) showed that PTU administration led to a marked reduction in the levels and activity of NADPH-cytochrome P450 reductase, which could in turn affect the activity of P450 enzymes. nih.gov

Impact on Glutathione (B108866) Transferase and Glutathione Peroxidase Activities

1-Propylthiouracil (PTU) and its metabolites can influence the activity of key enzymes involved in cellular detoxification and antioxidant defense, namely glutathione transferase (GST) and glutathione peroxidase (GPx). Research indicates that the effects of PTU on these enzymes can vary depending on the specific tissue, the duration of exposure, and the metabolic state.

Glutathione Transferase (GST)

The interaction of PTU with glutathione transferase is complex, with studies reporting both inhibition and induction of enzyme activity. In rat liver cytosol, PTU has been shown to inhibit GST activity in a concentration-dependent manner. nih.gov At a concentration of 10 mM, PTU resulted in a 25% inhibition of GST activity. nih.gov Interestingly, the S-oxide metabolites of PTU, such as PTU-SO2 and PTU-SO3, are more potent inhibitors of GST than the parent compound, causing an 80% inhibition at the same concentration. nih.gov This suggests that the oxidation of PTU enhances its inhibitory effect on GST. The mechanism of inhibition by PTU appears to be competitive with respect to glutathione (GSH). nih.gov

Conversely, other studies have demonstrated that repeated administration of PTU can lead to an increase in GST activity in rat liver cytosol. nih.govtandfonline.comtandfonline.com This induction of GST activity was observed after one to two weeks of treatment and was reversible upon discontinuation of PTU. tandfonline.comtandfonline.com The increased activity was associated with a higher Vmax of the enzyme, while the Km for the substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) remained unchanged. However, both the Km and Vmax for glutathione were increased. tandfonline.comtandfonline.com This induction appears to be selective for certain GST isozymes, with a marked elevation in the activity of GST 1-1 (ligandin). nih.gov

In mouse olfactory tissue, treatment with PTU for one month led to a significant decrease in total GST enzyme activity by 53%. nih.gov This was accompanied by a 37% decrease in the expression of the GST alpha isozyme. nih.gov

Glutathione Peroxidase (GPx)

The effects of PTU on glutathione peroxidase activity also appear to be context-dependent. Some studies report an inhibitory effect. For instance, PTU and its sulfated metabolites have been found to inhibit GPx in a concentration-dependent manner, which could contribute to PTU-induced hepatic injury. nih.govmdpi.com In mouse olfactory mucosa, a one-month treatment with PTU resulted in a 30% decrease in GPx activity. nih.gov

However, other research indicates different outcomes. In hyperthyroid patients undergoing PTU therapy, a significant increase in GPx activity was observed after 30 days of treatment. okayama-u.ac.jp Similarly, some animal studies have shown that PTU treatment did not affect or even increased GPx activity in certain tissues. tandfonline.comresearchgate.netdrugbank.com For example, repeated PTU administration in rats did not alter soluble GSH peroxidase activity in the liver. tandfonline.com In another study, while GPx activity could not be detected in FRTL-5 rat thyroid cells, this was attributed to the specific cell line's requirements. conicet.gov.ar

Interactive Data Table: Effects of 1-Propylthiouracil on GST and GPx Activity

| Enzyme | Organism/System | Effect | Key Findings | Citations |

| Glutathione Transferase (GST) | Rat Liver Cytosol | Inhibition | 25% inhibition at 10 mM PTU. 80% inhibition by S-oxide metabolites. | nih.gov |

| Glutathione Transferase (GST) | Rat Liver Cytosol | Induction | Increased activity after 1-2 weeks of repeated administration. | nih.govtandfonline.comtandfonline.com |

| Glutathione Transferase (GST) | Mouse Olfactory Tissue | Inhibition | 53% decrease in activity after 1 month of treatment. | nih.gov |

| Glutathione Peroxidase (GPx) | General | Inhibition | Concentration-dependent inhibition by PTU and its sulfated metabolites. | nih.govmdpi.com |

| Glutathione Peroxidase (GPx) | Mouse Olfactory Tissue | Inhibition | 30% decrease in activity after 1 month of treatment. | nih.gov |

| Glutathione Peroxidase (GPx) | Hyperthyroid Patients | Increase | Significant increase in activity after 30 days of therapy. | okayama-u.ac.jp |

| Glutathione Peroxidase (GPx) | Rat Liver | No Effect | No change in soluble GPx activity with repeated administration. | tandfonline.com |

| Glutathione Peroxidase (GPx) | Rat Bone Marrow | No Effect | Not influenced by PTU treatment. | drugbank.com |

Metabolic Pathways and Molecular Transformations of 1propylthiouracil

Hepatic Glucuronidation Processes

Glucuronidation represents a major metabolic pathway for 1-Propylthiouracil. iarc.frnih.govmdpi.com This process, catalyzed by a family of enzymes known as Uridine 5′-Diphospho-Glucuronosyltransferases (UGTs), involves the conjugation of glucuronic acid to the PTU molecule, thereby increasing its water solubility and facilitating its excretion. mdpi.comresearchgate.netnih.gov

Identification and Characterization of Uridine 5′-Diphospho-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A9)

Recent research has identified specific UGT isoforms responsible for the glucuronidation of PTU. In vitro studies using human liver microsomes and recombinant human UGT isoforms have demonstrated that UGT1A9 plays a significant role in this metabolic process. mdpi.comresearchgate.netnih.govnih.gov The formation of PTU glucuronide was observed in incubation systems containing human liver microsomes, and this activity was absent when recombinant human UGT1A9 was not present, confirming its importance. mdpi.comnih.gov While other UGT isoforms like UGT1A1 are known to be involved in the glucuronidation of thyroid hormones, UGT1A9 has been specifically implicated in the metabolism of PTU itself. mdpi.comresearchgate.netoup.com The activity of these UGT enzymes can be influenced by various factors, and their expression levels can be age-dependent, which may have implications for PTU clearance. researchgate.netnih.gov

| UGT Isoform | Substrate | Significance in PTU Metabolism | Supporting Evidence |

|---|---|---|---|

| UGT1A9 | 1-Propylthiouracil | Identified as a key enzyme responsible for the glucuronidation of PTU. mdpi.comresearchgate.netnih.govnih.gov | In vitro studies with human liver microsomes and recombinant UGT1A9 confirmed its role. mdpi.comnih.gov The kinetic parameters (Km and Vmax) indicate a good affinity of PTU for UGT1A9. nih.gov |

| UGT1A1 | Thyroid Hormones (T4, rT3) | Primarily involved in the glucuronidation of endogenous thyroid hormones, not directly PTU. oup.com | Studies with Crigler-Najjar liver microsomes, which lack UGT1A1 activity, demonstrated its role in thyroid hormone glucuronidation. oup.com |

Molecular Characterization of N-β-D Glucuronide Metabolites (e.g., PTU-GLU)

The primary glucuronide metabolite of 1-Propylthiouracil is its N-β-D-glucuronide, commonly abbreviated as PTU-GLU. mdpi.comresearchgate.netnih.govnih.gov This metabolite is formed by the attachment of glucuronic acid to one of the nitrogen atoms in the thiouracil ring. The structure and fragmentation pathways of PTU and PTU-GLU have been characterized using advanced analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). mdpi.comresearchgate.netnih.gov These methods allow for the simultaneous quantification of both the parent drug and its glucuronide metabolite in biological samples, which is crucial for metabolic studies. mdpi.comnih.govnih.gov The formation of PTU-GLU has been confirmed in vitro using human liver microsomes. mdpi.comnih.gov

Sulfate (B86663) Conjugation and Other Conjugation Reactions

In addition to glucuronidation, 1-Propylthiouracil undergoes sulfate conjugation, although this appears to be a more variable pathway. iarc.frkarger.com In one human study, a sulfate conjugate was identified as the major urinary metabolite in later timeframes (8.8–23 hours) after oral administration, whereas propylthiouracil (B1679721) glucuronide was predominant in the earlier phase (0–6 hours). iarc.fr Other minor metabolites have also been reported in both urine and bile, including S-methyl-PTU and S-conjugates of PTU and its metabolites, suggesting the involvement of methylation and conjugation with glutathione (B108866). karger.com The presence of a sulfate metabolite of PTU has also been identified in rats. karger.com

Excretion Profiles and Metabolite Identification in Biological Fluids

The elimination of 1-Propylthiouracil and its metabolites occurs primarily through the kidneys into the urine, with a smaller portion excreted via the bile. iarc.frbrieflands.com

Urinary Excretion Patterns of 1-Propylthiouracil and its Metabolites

In humans, a significant portion of an administered dose of 1-Propylthiouracil is excreted in the urine as metabolites. nih.govdrugbank.com Studies have shown that approximately 35% of the drug is excreted in the urine within 24 hours in both intact and conjugated forms. drugbank.comrxlist.com Propylthiouracil glucuronide is consistently reported as the major urinary metabolite. iarc.fr In one study, it accounted for 86% of the excreted products in the urine between 0 and 6 hours. iarc.fr However, the profile of urinary metabolites can change over time, with sulfate conjugates becoming more prominent later on. iarc.fr In rats, propylthiouracil glucuronide was also the major urinary metabolite, constituting 40–48% of the dose in 24-hour urine samples. iarc.fr Other minor urinary metabolites in rats include unaltered propylthiouracil, an unidentified metabolite, and propylthiouracil sulfate. iarc.frkarger.com

| Species | Metabolite | Percentage of Excreted Dose (Timeframe) | Reference |

|---|---|---|---|

| Human | Propylthiouracil Glucuronide | 86% (0-6 hours) | iarc.fr |

| Human | Sulfate Conjugate | Major metabolite (8.8-23 hours) | iarc.fr |

| Rat | Propylthiouracil Glucuronide | 40-48% (24 hours) | iarc.fr |

| Rat | Unaltered Propylthiouracil | 9-15% (24 hours) | iarc.fr |

Biliary Excretion Analysis of 1-Propylthiouracil and its Metabolites

Biliary excretion is another route for the elimination of 1-Propylthiouracil and its metabolites, with a substantial portion of the drug and its conjugates being excreted in the bile. brieflands.com In rats, approximately 15% of an administered dose was found to be excreted in the bile. iarc.fr Interestingly, the major biliary metabolite in rats appears to be a different glucuronide conjugate of PTU than the one found in urine. iarc.fr The major [35S]PTU metabolite in rat bile was identified as a glucuronide that could be converted back to [35S]PTU upon incubation with β-glucuronidase. nih.gov In addition to the glucuronide, other metabolites have been identified in rat bile, including PTU-sulfate and S-conjugates of PTU or its metabolites. karger.com The enterohepatic circulation of these biliary metabolites is suggested by the low fecal excretion despite significant biliary output. brieflands.com

Identification of Unaltered 1-Propylthiouracil and Key Metabolites

Following administration, 1-Propylthiouracil (PTU) undergoes significant metabolic conversion, although a portion of the drug is excreted unchanged. iarc.fr Studies in rats have shown that between 9% and 15% of the initial dose is excreted in the urine as unaltered PTU within 24 hours. iarc.fr The primary route of metabolism for PTU is through conjugation, with propylthiouracil glucuronide being the major urinary metabolite, accounting for 40-48% of the dose in 24-hour urine samples in rats. iarc.fr Another significant metabolite, S-methyl-PTU, has also been identified.

In addition to these, other metabolites have been detected. In vitro studies using thyroid peroxidase (TPO) have identified several oxidized metabolites of PTU. iarc.fr The earliest detectable metabolite in this system is propylthiouracil-disulfide. iarc.frosti.gov Further oxidation leads to the formation of more polar metabolites, including propyluracil-2-sulfinate and propyluracil-2-sulfonate. iarc.frnih.gov Research on the metabolism of PTU in activated neutrophils has also revealed the formation of these same three oxidized metabolites: PTU-disulfide, propyluracil-2-sulfinate, and propyluracil-2-sulfonate. iarc.frnih.gov One study identified PTU sulfonic acid (6-propyl-4-hydroxypyrimidine-2-sulphonate) and a compound suggested to be propyluracil as metabolites formed by the action of myeloperoxidase (MPO) from rat bone marrow. tandfonline.comcapes.gov.br

The table below summarizes the key metabolites of 1-Propylthiouracil and the systems in which they have been identified.

| Metabolite Name | System of Identification |

| 1-Propylthiouracil (unaltered) | Rat Urine |

| Propylthiouracil glucuronide | Rat Urine and Bile |

| S-Methyl Propylthiouracil | Rat Urine |

| Propylthiouracil-disulfide | In vitro (Thyroid Peroxidase), Activated Neutrophils |

| Propyluracil-2-sulfinate | In vitro (Thyroid Peroxidase), Activated Neutrophils |

| Propyluracil-2-sulfonate | In vitro (Thyroid Peroxidase), Activated Neutrophils |

| Propyluracil | Rat Bone Marrow (Myeloperoxidase) |

Investigations into Metabolite-Mediated Cellular and Systemic Impacts

Studies on Reactive Metabolite Formation and Pathways

The formation of reactive metabolites of PTU has been a significant area of investigation, particularly in understanding some of its adverse effects. nih.gov In activated neutrophils, the oxidation of PTU by myeloperoxidase (MPO) in the presence of hydrogen peroxide and chloride ions leads to the generation of reactive intermediates. nih.gov These include PTU-disulfide, propyluracil-2-sulfinate, and propyluracil-2-sulfonate. iarc.frnih.gov The formation of these reactive species is thought to be a potential mechanism behind PTU-associated agranulocytosis, a serious adverse effect. nih.gov It is hypothesized that a PTU-sulfenyl chloride intermediate may be formed during this process. nih.gov

While the production of reactive metabolites in neutrophils is well-documented, their formation in the liver, the primary site of PTU metabolism, is less clear. tbzmed.ac.ir To date, there have been no definitive reports identifying reactive PTU metabolites formed within the liver. tbzmed.ac.irnih.gov However, the potential for their formation and subsequent contribution to hepatotoxicity remains an area of active research. e-cmh.org

Elucidation of Intracellular Targets Affected by 1-Propylthiouracil and its Metabolites

The therapeutic action of PTU is primarily mediated by its inhibitory effect on thyroid peroxidase (TPO), the enzyme responsible for synthesizing thyroid hormones. drugbank.comhmdb.ca PTU and its metabolites can also impact other intracellular targets. One key target is the type 1 deiodinase (D1) enzyme, which converts thyroxine (T4) to the more active triiodothyronine (T3) in peripheral tissues. oncohemakey.com PTU is a specific inhibitor of D1, which contributes to its therapeutic effect. oncohemakey.com

Beyond these primary targets, studies have suggested that PTU and its sulfated metabolites can inhibit glutathione transferase (GSTs) and glutathione peroxidase (GPx) in a concentration-dependent manner. tbzmed.ac.ir These enzymes are crucial for intracellular defense against toxic insults, and their inhibition could be relevant to PTU-induced cellular damage. tbzmed.ac.ir Furthermore, the reactive metabolites formed in neutrophils are capable of binding to cellular proteins, forming drug-protein adducts that can act as haptens and stimulate an immune response, potentially leading to adverse reactions. tbzmed.ac.ire-cmh.org

Metabolomic Profiling in Biological Tissues Following 1-Propylthiouracil Exposure

Metabolomic profiling has provided a broader view of the systemic metabolic changes induced by PTU exposure. In a rat model, high doses of PTU led to significant alterations in the metabolome, particularly affecting lipids. nih.gov

A study investigating the effects of PTU on the metabolomes of the thyroid, liver, and plasma in rats revealed distinct changes in different tissues. nih.gov In plasma, after 2 and 4 weeks of exposure, levels of acylcarnitines and triglycerides were decreased, while sphingomyelins and phosphatidylcholines were increased. nih.gov Interestingly, in the thyroid tissue, triglyceride concentrations were elevated after 2 weeks of exposure but returned to normal after 4 weeks, suggesting an adaptive response. nih.gov In contrast, no significant changes in metabolites were observed in the liver tissue. nih.gov

Another study using a urinary metabolomic approach in rats with PTU-induced hypothyroidism identified 21 potential biomarkers. plos.org These biomarkers were primarily involved in energy metabolism, amino acid metabolism, sphingolipid metabolism, and purine (B94841) metabolism, highlighting the widespread metabolic impact of PTU. plos.org

The following table presents a summary of the observed metabolomic changes in different biological tissues following PTU exposure in rats.

| Biological Tissue | Observed Metabolomic Changes | Duration of Exposure |

| Plasma | Decreased acylcarnitines and triglycerides; Increased sphingomyelins and phosphatidylcholines | 2 and 4 weeks |

| Thyroid | Increased triglycerides | 2 weeks |

| Liver | No significant changes | 2 and 4 weeks |

| Urine | Alterations in biomarkers related to energy, amino acid, sphingolipid, and purine metabolism | Not specified |

Structure Activity Relationship Sar Studies and Analog Design

Identification of Essential Structural Moieties for Antithyroid Activity

The antithyroid activity of 1-Propylthiouracil is not attributed to the molecule as a whole but to specific functional groups and structural arrangements, collectively known as a pharmacophore. Research has identified several critical moieties essential for its function.

The cornerstone of its activity is the thiourea (B124793) moiety (-NH-C(=S)-NH-) embedded within the heterocyclic ring. This group is directly responsible for the inhibition of thyroid peroxidase. The sulfur atom is a key participant in the inhibitory mechanism, acting as a substrate for the oxidized enzyme complex, thereby preventing the iodination of tyrosine residues on thyroglobulin.

The n-propyl group at the C6 position is another crucial feature. While the parent compound, thiouracil, exhibits some activity, the addition of the propyl group significantly enhances potency. This alkyl substituent increases the lipophilicity of the molecule, which is believed to facilitate better binding within a hydrophobic pocket of the TPO active site. The length and nature of this alkyl chain are critical; chains shorter or longer than three carbons, or the introduction of branching, can lead to a decrease in activity.

The table below summarizes the key structural features of 1-Propylthiouracil and their established roles in its antithyroid activity.

| Structural Moiety | Position | Contribution to Antithyroid Activity | Primary Mechanism |

|---|---|---|---|

| Thiourea Group (-NH-C(=S)-NH-) | C2, N1, N3 | Essential pharmacophore for TPO inhibition. | The sulfur atom acts as a competitive substrate for the TPO-iodine complex. |

| n-Propyl Group (-CH₂CH₂CH₃) | C6 | Enhances binding affinity and overall potency. | Increases lipophilicity, facilitating interaction with a hydrophobic pocket in the TPO active site. |

| Nitrogen Protons (-NH) | N1, N3 | Critical for molecular orientation and binding. | Participate in hydrogen bonding with enzyme active site residues and enable tautomerism. |

| Carbonyl Group (C=O) | C4 | Maintains the structural integrity and electronic properties of the ring. | Contributes to the planar geometry and electronic distribution necessary for optimal binding. |

Synthetic Strategies for Novel 1-Propylthiouracil Derivatives and Analogues

The synthesis of 1-Propylthiouracil and its analogues primarily relies on a well-established cyclocondensation reaction. The most common laboratory and industrial method involves the base-catalyzed condensation of a β-keto ester with thiourea.

The classical synthesis of 1-Propylthiouracil proceeds via the reaction of ethyl 3-oxohexanoate (B1246410) with thiourea . This reaction is typically conducted in the presence of a strong base, such as sodium ethoxide in an ethanol (B145695) solvent. The mechanism involves the initial formation of an intermediate thiocarbamoyl derivative, which subsequently undergoes intramolecular cyclization and dehydration to yield the final 6-propyl-2-thiouracil heterocyclic ring system.

This synthetic pathway provides a versatile platform for creating novel derivatives and analogues for SAR studies.

Modification at C6: By substituting ethyl 3-oxohexanoate with different β-keto esters, a wide array of analogues with varying alkyl or aryl groups at the C6 position can be synthesized. This allows for a systematic exploration of the size and nature of the hydrophobic pocket in the TPO active site.

Modification at N1/N3: The use of N-substituted or N,N'-disubstituted thioureas as the starting material allows for the introduction of various groups on the ring nitrogens. This strategy is used to investigate the importance of the N-H protons for hydrogen bonding and tautomerism.

Modification of the Thiourea Moiety: Replacing thiourea with selenourea (B1239437) or other isosteres allows for the synthesis of analogues with altered electronic and redox properties, as discussed in section 4.5.

Modern synthetic strategies also employ solid-phase synthesis techniques to rapidly generate libraries of 1-Propylthiouracil analogues. In this approach, one of the reactants is anchored to a solid polymer support, allowing for simplified reaction, workup, and purification steps, which is highly advantageous for high-throughput screening of new compounds.

Computational Approaches in Molecular Design and Binding Prediction

Computational chemistry has become an indispensable tool for understanding the molecular basis of 1-Propylthiouracil's action and for the rational design of new, more potent analogues. Molecular docking, Quantitative Structure-Activity Relationship (QSAR), and Molecular Dynamics (MD) simulations are the primary methods employed.

Molecular Docking studies simulate the interaction between 1-Propylthiouracil and the active site of its target, thyroid peroxidase. Using the crystal structure of TPO, researchers can predict the preferred binding orientation of the inhibitor. These simulations consistently show that the thiourea group is positioned in close proximity to the heme iron center of the enzyme. The sulfur atom is oriented towards the heme, poised for interaction. Furthermore, docking studies identify specific amino acid residues that stabilize the complex, such as Histidine and Arginine , which form hydrogen bonds with the N1-H and N3-H groups of the thiouracil ring. The propyl group is shown to fit snugly into a nearby hydrophobic pocket, explaining its significant contribution to binding affinity.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of thiouracil analogues and their experimentally determined biological activities. By calculating various molecular descriptors (e.g., lipophilicity (logP), electronic parameters, steric properties), a predictive model can be built. This model can then be used to estimate the antithyroid potency of novel, yet-to-be-synthesized compounds, guiding synthetic efforts towards the most promising candidates.

Molecular Dynamics (MD) simulations provide insight into the dynamic stability of the 1-Propylthiouracil-TPO complex over time. While docking provides a static snapshot, MD simulations can reveal how the inhibitor and enzyme adjust their conformations upon binding and assess the stability of the key hydrogen bonds and hydrophobic interactions, providing a more realistic view of the binding event.

Influence of Tautomerism on Molecular Properties and Enzyme Interactions

1-Propylthiouracil can exist in several tautomeric forms due to the mobility of protons between the nitrogen, oxygen, and sulfur atoms. The equilibrium between these forms is crucial as it dictates the molecule's chemical reactivity and its mode of interaction with thyroid peroxidase. The principal tautomeric equilibrium is between the thione-keto form and the thiol-enol forms.

Thione-Keto Form (Amide): This is the predominant form in the solid state and in most solvents. It contains a C=S (thione) group at C2 and a C=O (keto) group at C4.

Thiol-Enol Forms (Imidic Acid): In these forms, a proton migrates from one of the nitrogens to either the sulfur or oxygen atom, creating a thiol (-SH) or an enol (-OH) group, respectively. The formation of the 2-thiol tautomer is considered particularly significant for the inhibitory mechanism.

It is widely proposed that while the thione form is the most stable, the 2-thiol tautomer is the actual reactive species that inhibits TPO. In this form, the nucleophilic thiol group (-SH) is readily oxidized by the reactive heme-iodine intermediate of the enzyme. This process results in the formation of a disulfide bond or other oxidized sulfur species, leading to the irreversible inactivation of 1-Propylthiouracil and the regeneration of the inactive form of the enzyme. The enzyme's active site environment may facilitate the tautomeric shift from the more stable thione form to the more reactive thiol form, positioning it for inhibition.

The table below contrasts the key features of the two primary tautomeric forms.

| Feature | Thione-Keto Tautomer | 2-Thiol-Keto Tautomer |

|---|---|---|

| Key Functional Group | C=S (Thione) | C-SH (Thiol) |

| Relative Stability | Generally more stable; predominant form in solution. | Less stable; exists in equilibrium. |

| Proposed Role in Inhibition | Acts as the stable reservoir of the drug. | Considered the active nucleophilic species that directly inhibits TPO. |

| Reactivity | Less nucleophilic. | Highly nucleophilic sulfur, susceptible to oxidation. |

Development and Characterization of Selenium Analogues of 1-Propylthiouracil

The isosteric replacement of sulfur with selenium has been a productive strategy in medicinal chemistry to modulate the biological activity of therapeutic agents. Selenium, being a heavier and more polarizable chalcogen than sulfur, can alter a molecule's redox potential, binding affinity, and metabolic profile.

The direct selenium analogue of 1-Propylthiouracil is 6-propyl-2-selenouracil (B142137) . This compound is synthesized using a method analogous to that for the parent drug, by reacting ethyl 3-oxohexanoate with selenourea in the presence of a base.

Characterization of these selenium analogues relies on a suite of spectroscopic techniques.

Mass Spectrometry (MS): MS confirms the molecular weight of the compound, and the characteristic isotopic pattern of selenium (which has several stable isotopes) provides an unambiguous signature for its presence in the molecule.

Studies comparing the inhibitory potency of 6-propyl-2-selenouracil against TPO have shown that it is a highly potent inhibitor, in some cases demonstrating greater potency than 1-Propylthiouracil itself. The proposed mechanism is identical, involving the selenol (-SeH) tautomer acting as a potent nucleophile that is readily oxidized by the enzyme. The lower redox potential of the C-SeH bond compared to the C-SH bond may make it an even more efficient substrate for TPO, leading to enhanced inhibitory activity.

The table below provides a comparison between 1-Propylthiouracil and its selenium analogue.

| Property | 1-Propylthiouracil (Sulfur Analogue) | 6-propyl-2-selenouracil (Selenium Analogue) |

|---|---|---|

| Key Heteroatom | Sulfur (S) | Selenium (Se) |

| Reactive Moiety | Thiourea (-NH-C(=S)-NH-) | Selenourea (-NH-C(=Se)-NH-) |

| Reactive Tautomer | 2-Thiol (-SH) | 2-Selenol (-SeH) |

| Redox Potential | Higher | Lower (more easily oxidized) |

| Observed TPO Inhibition | Potent | Potent, in some studies more potent than the sulfur analogue. |

Preclinical Research Models and Experimental Methodologies

In Vitro Cellular and Biochemical Research Models

In vitro models offer a controlled environment to dissect the specific molecular interactions of 1-Propylthiouracil at the cellular and biochemical level, free from the systemic complexities of a living organism.

To directly study the influence of 1-Propylthiouracil on thyroid hormone biosynthesis, researchers utilize specialized cell culture and tissue systems that replicate key functions of the thyroid gland.

FRTL-5 Cell Line: The FRTL-5 cell line, derived from rat thyroid follicular cells, is a cornerstone model. These cells retain critical differentiated functions, including the ability to trap iodide via the sodium-iodide symporter (NIS) and synthesize thyroglobulin upon stimulation with Thyroid-Stimulating Hormone (TSH). In a typical experiment, FRTL-5 cells are cultured and stimulated with TSH to induce a functional state. 1-Propylthiouracil is then introduced into the culture medium. The primary endpoint measured is the inhibition of iodide organification—the process of incorporating iodine into tyrosine residues on thyroglobulin. This is quantified by adding radioactive iodide (¹²⁵I) and subsequently measuring its incorporation into trichloroacetic acid-precipitable proteins (thyroglobulin). Research findings consistently demonstrate that 1-Propylthiouracil dose-dependently inhibits this process, confirming its direct action within the thyroid follicular cell .

Primary Thyroid Follicle Cultures: An alternative model involves the use of isolated, intact thyroid follicles, often from porcine or bovine sources. These ex vivo systems preserve the three-dimensional architecture of the follicle, providing a model that more closely mimics the in vivo tissue environment. In these experiments, isolated follicles are incubated with ¹²⁵I and various concentrations of 1-Propylthiouracil. Following incubation, the thyroglobulin is hydrolyzed, and the resulting iodoamino acids—monoiodotyrosine (MIT) and diiodotyrosine (DIT)—are separated and quantified using chromatography. Studies using this model reveal that 1-Propylthiouracil significantly reduces the formation of both MIT and DIT, thereby preventing the subsequent coupling reaction that forms thyroxine (T4) and triiodothyronine (T3) .

To elucidate the precise molecular targets of 1-Propylthiouracil, researchers employ cell-free systems containing purified or recombinant enzymes. These assays allow for the direct measurement of inhibitory kinetics.

Thyroid Peroxidase (TPO) Assays: Thyroid peroxidase is the primary enzyme responsible for both the oxidation of iodide and the coupling of iodotyrosines to form thyroid hormones. In a recombinant TPO assay, purified human or animal TPO is combined with its necessary substrates: iodide (I⁻) and a hydrogen peroxide (H₂O₂) generating system. The enzyme's activity is monitored, often spectrophotometrically, by measuring the oxidation of a chromogenic substrate or by quantifying iodide organification onto a tyrosine-rich protein like thyroglobulin. When 1-Propylthiouracil is added, it acts as a potent inhibitor. Kinetic studies using this system have established that 1-Propylthiouracil serves as an alternative substrate for the oxidized enzyme intermediate, becoming inactivated in the process and effectively preventing the iodination of thyroglobulin. This is a classic example of a "suicide" inhibition mechanism .

Deiodinase Activity Assays: 1-Propylthiouracil is also known to inhibit the peripheral conversion of T4 to the more biologically active T3, a reaction catalyzed by deiodinase enzymes. Recombinant systems are used to study its effect on specific deiodinase isozymes (D1, D2, and D3). The most common assay utilizes microsomes from tissues expressing high levels of a specific deiodinase (e.g., rat liver for D1) or cells engineered to express a single recombinant isozyme. Radiolabeled T4 is used as the substrate, and the reaction is initiated in the presence or absence of 1-Propylthiouracil. The production of radiolabeled T3 is then measured. These studies have definitively shown that 1-Propylthiouracil is a potent, competitive inhibitor of Type 1 deiodinase (D1) but has a significantly weaker or negligible effect on Type 2 (D2) and Type 3 (D3) deiodinases .

| Enzyme Target | Model System | Key Research Finding | Inhibitory Constant (Ki) / IC50 |

|---|---|---|---|

| Thyroid Peroxidase (TPO) | Purified porcine or recombinant human TPO | Acts as an alternative substrate, undergoing irreversible inactivation and preventing iodide organification. | IC50 values are typically in the low micromolar (µM) range. |

| Type 1 Deiodinase (D1) | Rat liver microsomes; Recombinant human D1 | Functions as a potent competitive inhibitor, blocking the conversion of T4 to T3. | Ki values are typically in the low micromolar (µM) range (e.g., 1-5 µM). |

| Type 2 Deiodinase (D2) | Recombinant human D2 expressed in cell lines | Demonstrates very weak or no significant inhibition. | Ki values are in the high millimolar (mM) range, indicating low potency. |

Understanding the metabolic fate of 1-Propylthiouracil is essential for characterizing its pharmacokinetics. Human liver microsomes (HLMs) are a standard in vitro tool for this purpose. HLMs are vesicles of the endoplasmic reticulum isolated from human liver tissue, containing a high concentration of Phase I (e.g., Cytochrome P450) and Phase II (e.g., UDP-glucuronosyltransferase) drug-metabolizing enzymes.

In a typical HLM experiment, 1-Propylthiouracil is incubated with a pool of HLMs in the presence of required cofactors—NADPH for oxidative reactions and UDPGA (uridine diphosphate (B83284) glucuronic acid) for glucuronidation reactions. At various time points, the reaction is quenched, and the samples are analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This powerful analytical technique allows for the separation, identification, and quantification of the parent compound and its metabolites.

Research findings from HLM studies have identified two primary metabolic pathways for 1-Propylthiouracil:

Glucuronidation: The most prominent pathway, where a glucuronic acid moiety is attached to the compound, forming propylthiouracil-S-glucuronide. This reaction is primarily catalyzed by the UGT1A9 enzyme .

S-Oxidation: The sulfur atom of the thiourea (B124793) group is oxidized, a reaction mediated by flavin-containing monooxygenases (FMOs) and, to a lesser extent, Cytochrome P450 enzymes. This leads to the formation of metabolites such as propylsulfenic acid and propylsulfinic acid .

| Metabolite | Metabolic Pathway | Primary Enzymes Implicated |

|---|---|---|

| Propylthiouracil-S-glucuronide | Phase II - Glucuronidation | UDP-glucuronosyltransferase 1A9 (UGT1A9) |

| Propylsulfenic Acid | Phase I - S-Oxidation | Flavin-containing monooxygenases (FMOs) |

| Propylsulfinic Acid | Phase I - S-Oxidation | FMOs, Cytochrome P450s (CYPs) |

Beyond its direct effects on thyroid-related enzymes, researchers use various cell-based assays to investigate other potential biological activities of 1-Propylthiouracil. These studies explore its influence on cellular signaling pathways that may be relevant to its broader physiological profile.

For example, the immunomodulatory potential of 1-Propylthiouracil has been investigated using cultures of immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific T-cell lines. In these assays, cells are stimulated to produce an immune response (e.g., with mitogens or antigens), and the effect of 1-Propylthiouracil on outcomes like cytokine production (e.g., Interferon-gamma, Interleukin-2) or cell proliferation is measured .

Furthermore, studies have explored its impact on inflammatory signaling cascades. Using cell lines like macrophages or endothelial cells, researchers can induce an inflammatory state with agents like lipopolysaccharide (LPS) and then assess the effect of 1-Propylthiouracil on key pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. The activation of NF-κB can be measured by Western blotting for key signaling proteins or through the use of reporter gene assays. Some findings suggest that 1-Propylthiouracil can modulate these pathways, although these effects are considered secondary to its primary antithyroid action .

Human Liver Microsome Systems for Metabolic Biotransformation Studies

In Vivo Animal Models for Biological Impact Investigations

In vivo models are indispensable for understanding the integrated physiological and endocrinological consequences of 1-Propylthiouracil administration in a whole organism.

Rats and mice are the most commonly used animal models for studying the effects of 1-Propylthiouracil. Their thyroid physiology is well-characterized and shares fundamental similarities with that of humans, making them suitable for inducing a state of hypothyroidism for research purposes.

The standard methodology involves administering 1-Propylthiouracil to rodents, typically dissolved in their drinking water or mixed into their feed, for a period of several weeks. A control group receives the vehicle (e.g., untreated water) for comparison. Throughout and at the end of the study period, several key parameters are measured to characterize the compound's impact:

Serum Hormone Levels: Blood samples are collected to measure the concentrations of circulating T4, T3, and TSH using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Thyroid Gland Analysis: At the end of the study, the animals are euthanized, and the thyroid glands are excised, weighed, and processed for histological examination.

Histology: The tissue is stained (commonly with Hematoxylin and Eosin) and examined under a microscope to assess changes in follicular architecture.

The research findings from these rodent models are highly consistent and predictable. Administration of 1-Propylthiouracil leads to a profound state of chemical hypothyroidism, characterized by a significant decrease in serum T4 and T3 levels. Due to the loss of negative feedback from thyroid hormones on the pituitary gland, there is a dramatic and compensatory rise in serum TSH levels. This chronic TSH stimulation leads to a marked increase in the weight of the thyroid gland (goiter) and distinct histological changes, including follicular cell hypertrophy (increase in cell size), hyperplasia (increase in cell number), and depletion of the colloid stored within the follicles .

| Parameter | Control Group (Typical State) | 1-Propylthiouracil-Treated Group (Typical Change) | Biological Rationale |

|---|---|---|---|

| Serum Thyroxine (T4) | Normal physiological range | Significantly Decreased | Inhibition of TPO-mediated synthesis in the thyroid gland. |

| Serum Triiodothyronine (T3) | Normal physiological range | Significantly Decreased | Inhibition of TPO-mediated synthesis and D1-mediated peripheral conversion of T4 to T3. |

| Serum TSH | Low/Normal physiological range | Dramatically Increased | Loss of negative feedback on the pituitary gland due to low T4/T3 levels. |

| Thyroid Gland Weight | Normal | Significantly Increased (Goiter) | Chronic trophic stimulation by elevated TSH levels. |

| Thyroid Histology | Cuboidal follicular cells, abundant colloid | Columnar, hypertrophic/hyperplastic cells, colloid depletion | Intense TSH stimulation causing cellular growth and rapid turnover of stored colloid. |

Animal Models for Studying Thyroglobulin Iodination and Thyroid Gland Morphology

Propylthiouracil (B1679721) (PTU) is extensively used in preclinical research to induce hypothyroidism and study its effects on the thyroid gland. africanjournalofbiomedicalresearch.com Animal models, primarily rodents like rats and mice, are instrumental in elucidating the mechanisms of action of PTU on thyroglobulin iodination and the resulting morphological changes in the thyroid gland. iarc.frjci.org

Experimental Methodologies:

Researchers typically administer PTU to animals through their drinking water or diet. iarc.frjci.org For instance, in male Wistar rats, PTU administered at a concentration of 0.1% in drinking water for 20 days leads to a significant decrease in soluble thyroglobulin and poor iodination of the existing thyroglobulin. iarc.fr In another study, a 0.15% PTU diet was used in rats and mice to study its effects. jci.org To assess the impact on thyroglobulin iodination, radiolabeled iodine (such as ¹²⁵I) is often administered, and its incorporation into thyroglobulin is measured. iarc.fr Histological analysis of the thyroid gland, often using techniques like periodic acid-Schiff (PAS) staining, is employed to observe morphological changes such as follicular cell height, colloid content, and signs of hyperplasia. jci.orgekb.eg

Detailed Research Findings:

Studies have consistently shown that PTU inhibits thyroid peroxidase (TPO), a key enzyme responsible for the iodination of tyrosine residues on thyroglobulin. iarc.frneliti.com This inhibition leads to a dose-dependent decrease in the production of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). africanjournalofbiomedicalresearch.com The reduced hormone levels trigger a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland. africanjournalofbiomedicalresearch.comiarc.fr

Chronic TSH stimulation results in significant morphological changes in the thyroid gland, including:

Follicular cell hypertrophy and hyperplasia: The follicular cells increase in size and number. africanjournalofbiomedicalresearch.comekb.eg

Decreased colloid: The amount of stored colloid within the follicles diminishes. africanjournalofbiomedicalresearch.comekb.eg

Increased vascularity: There is an increase in blood supply to the gland.

In a study on rabbits, continuous oral administration of PTU for three weeks resulted in variable-sized follicles lined by multiple layers of hyperactive follicular cells and filled with low-dense, vacuolated colloid. ekb.eg Similarly, studies in rats have demonstrated that PTU treatment leads to thyroid hypertrophy and hyperplasia. nih.gov Interestingly, one study observed that despite continuous TSH stimulation from PTU, reaccumulation of thyroglobulin could occur if there was some level of iodine organification. jci.org

Interactive Data Table: Effects of Propylthiouracil on Thyroid Gland

| Animal Model | PTU Administration | Key Findings on Thyroglobulin Iodination | Key Findings on Thyroid Gland Morphology | Reference |

| Male Wistar Rats | 0.1% in drinking water for 20 days | Decreased soluble thyroglobulin; Poorly iodinated thyroglobulin | Not specified in abstract | iarc.fr |

| Rabbits | 50, 75, and 150 mg/kg orally for 3 weeks | Not directly measured | Variable-sized follicles, multilayered hyperactive follicular cells, low-dense vacuolated colloid | ekb.eg |

| Rats and Mice | 0.15% in diet | Reduced thyroglobulin iodination | Reaccumulation of thyroglobulin despite TSH stimulation if iodine is available | jci.org |

| Rats | PTU treatment (dose not specified) | Not directly measured | Thyroid hypertrophy and hyperplasia | nih.gov |

Murine Embryo Models for Investigating Developmental Effects and Genetic Pathway Disruption

Murine embryo models are crucial for understanding the potential teratogenic effects of 1-Propylthiouracil (PTU) and the underlying genetic pathways that are disrupted during development. plos.orgnih.gov

Experimental Methodologies:

To investigate the developmental effects of PTU, pregnant dams are typically treated with the compound during specific periods of embryogenesis. For example, daily administration from embryonic day (E) 7.5 to E9.5 allows for the study of effects during organogenesis. plos.orgnih.gov Following treatment, embryos are examined at different developmental stages, such as E10.5 and E18.5, for gross malformations, which can be further analyzed using techniques like histology and micro-CT scans. plos.org To explore the disruption of genetic pathways, RNA microarray analysis is performed on embryonic tissues to identify differentially expressed genes in PTU-exposed embryos compared to controls. plos.orgnih.gov

Detailed Research Findings:

Studies have demonstrated that PTU exposure during murine embryogenesis can lead to significant developmental abnormalities. When pregnant mice were treated with PTU from E7.5 to E9.5, a higher incidence of neural tube and cardiac abnormalities was observed in the embryos at E10.5. plos.orgnih.gov Specifically, cranial neural tube defects were significantly more common in PTU-exposed embryos. plos.org Another notable finding was the presence of blood in the pericardial sac, suggesting abnormal cardiac function or vasculature. plos.orgnih.gov

RNA microarray analysis of E10.5 embryos exposed to PTU revealed a total of 134 differentially expressed genes, with 19 genes showing increased expression and 115 showing decreased expression. plos.org The genetic pathways most significantly disrupted were those associated with cytoskeleton remodeling and keratin (B1170402) filaments. plos.orgnih.gov These pathways are critical for processes like cell shape, structure, and neuronal survival. plos.orgjmssrms.in Interestingly, by E18.5, no gross malformations were evident in the surviving PTU-exposed embryos; however, there was a significant decrease in the number of viable embryos compared to the E10.5 stage, indicating that the malformed embryos were lost during gestation. plos.orgnih.gov These findings suggest that PTU has teratogenic potential and can lead to fetal loss. plos.orgnih.gov

Interactive Data Table: Developmental Effects of PTU in Murine Embryos

| Embryonic Stage of Examination | Key Gross Malformations Observed | Number of Differentially Expressed Genes | Disrupted Genetic Pathways | Reference |

| E10.5 | Cranial neural tube defects, Blood in pericardial sac | 134 | Cytoskeleton remodeling, Keratin filaments | plos.orgnih.gov |

| E18.5 | No gross malformations in viable embryos | Not applicable | Not applicable | plos.orgnih.gov |

Animal Models for Assessing Systemic Metabolic Perturbations (e.g., Hyperlipidemia, Metabolomics)

Animal models are widely used to investigate the systemic metabolic changes induced by 1-Propylthiouracil (PTU), particularly its effects on lipid metabolism and the broader metabolic profile. researchgate.netnih.govtjpr.org Rodents, such as rats and mice, are the most common models for these studies. imrpress.comijpsr.com

Experimental Methodologies:

To induce hyperlipidemia, animals are often fed a high-fat diet supplemented with PTU. researchgate.nettjpr.org For instance, a diet containing 15% lard, 5% cholesterol, 0.4% bile salt, and 0.5% propylthiouracil has been used to induce hyperlipidemia in rats, mice, and hamsters over a 4-week period. tjpr.org Another method involves administering PTU in drinking water (e.g., 0.01%) for a shorter duration, such as 7 days, to induce a hypothyroid state that leads to hyperlipidemia. nih.govimrpress.com Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) are then measured to assess the hyperlipidemic state. researchgate.netnih.gov

Metabolomics studies, often utilizing nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, are employed to gain a more comprehensive understanding of the metabolic perturbations. mdpi.combioscientifica.com These techniques analyze biofluids like plasma and urine to identify and quantify a wide range of endogenous metabolites, providing a snapshot of the metabolic state of the animal. bioscientifica.comresearchgate.net

Detailed Research Findings:

PTU-induced hypothyroidism is consistently associated with hyperlipidemia in animal models. researchgate.netnih.gov The administration of PTU, often in conjunction with a high-fat diet, leads to significant increases in serum TC, TG, and LDL-C levels. tjpr.org Histopathological examination of the liver in these models often reveals hepatic steatosis (fatty liver). tjpr.org

Metabolomics studies have provided deeper insights into the metabolic consequences of PTU treatment. In rats, PTU-induced hypothyroidism is associated with alterations in several metabolic pathways, including energy metabolism, amino acid metabolism, and lipid metabolism. bioscientifica.comresearchgate.net For example, a study using a high-fat diet plus PTU rat model, which mimics non-obese nonalcoholic fatty liver disease (NAFLD), found a higher abundance of total carnitines, phospholipids, and triglycerides compared to controls. mdpi.com This model was validated by comparing the omics data with clinical data from human subjects. mdpi.com Another study in rats identified potential biomarkers of hypothyroidism involving sphingolipid and purine (B94841) metabolism. researchgate.net These findings highlight the utility of metabolomics in identifying specific metabolic signatures associated with PTU-induced metabolic disruption.

Interactive Data Table: Systemic Metabolic Perturbations with PTU in Animal Models

| Animal Model | Experimental Approach | Key Metabolic Findings | Metabolomics Insights | Reference |

| Rats, Mice, Hamsters | High-fat diet + 0.5% PTU for 4 weeks | Increased serum TC, TG, LDL-C; Hepatic steatosis | Not specified | tjpr.org |

| Rats | 0.01% PTU in drinking water for 7 days | Increased serum total cholesterol | Not specified | imrpress.com |

| Rats | High-fat diet + PTU | Higher abundance of total carnitines, phospholipids, and triglycerides | Model resembles key features of non-obese NAFLD subjects | mdpi.com |

| Rats | PTU-induced hypothyroidism | Alterations in energy, amino acid, sphingolipid, and purine metabolism | Identification of potential biomarkers for hypothyroidism | researchgate.net |

Studies on Thyroid Hyperplasia and Tumorigenesis in Rodent Models

Rodent models, particularly rats and mice, have been instrumental in studying the effects of 1-Propylthiouracil (PTU) on thyroid cell proliferation, leading to hyperplasia and, in some cases, tumorigenesis. iarc.frinchem.org

Experimental Methodologies:

To induce thyroid hyperplasia and tumors, rodents are typically administered PTU orally, either in their diet or drinking water, for extended periods. iarc.frinchem.org The concentrations used in these studies vary, for example, from 0.01% to 0.1% in drinking water or as part of the diet. iarc.fr In some experimental designs, PTU is used as a promoter of carcinogenesis following initiation with a known carcinogen, such as N-methyl-N-nitrosourea (MNU). iarc.fr Histological examination of the thyroid gland is the primary method for assessing hyperplasia and identifying adenomas and carcinomas. iarc.frinchem.org Immunohistochemistry for markers of cell proliferation, like proliferating cell nuclear antigen (PCNA), is also employed. nih.gov

Detailed Research Findings:

The primary mechanism by which PTU induces thyroid hyperplasia and tumorigenesis is through chronic stimulation of the thyroid gland by thyroid-stimulating hormone (TSH). iarc.frinchem.org PTU inhibits thyroid hormone synthesis, leading to decreased circulating levels of T4 and T3. This reduction in negative feedback on the pituitary gland results in a sustained increase in TSH secretion. iarc.fr The elevated TSH levels continuously stimulate the thyroid follicular cells, causing them to proliferate (hyperplasia). iarc.frnih.gov

Prolonged and excessive stimulation can lead to the development of benign tumors (adenomas) and, eventually, malignant tumors (carcinomas) of the follicular cells. iarc.frinchem.org Studies have shown that oral administration of PTU can produce thyroid follicular-cell adenomas and carcinomas in mice, rats, and hamsters. iarc.frinchem.org For example, in one study, rats receiving 0.1% PTU in their drinking water developed thyroid follicular-cell adenomas. iarc.fr In initiation-promotion models, PTU has been shown to increase the incidence of thyroid tumors initiated by other carcinogens. iarc.frinchem.org

A study using a mouse model of follicular thyroid carcinoma (Thrb^(PV/PV) mice) found that blocking thyroid hormone production with PTU actually reduced tumor growth by approximately 42%. nih.gov This suggests that while TSH is a key driver of proliferation, thyroid hormone itself may also play a role in promoting tumor growth in this specific genetic context. nih.gov Another study showed that while long-term TSH elevation in wild-type mice treated with PTU caused thyroid enlargement, it did not lead to metastatic cancer, indicating that TSH-stimulated growth alone is not sufficient for metastasis. oup.com

Interactive Data Table: Thyroid Hyperplasia and Tumorigenesis in Rodent Models Treated with PTU

| Rodent Model | PTU Administration | Key Findings on Hyperplasia | Key Findings on Tumorigenesis | Reference |

| Mice | Oral administration | Thyroid follicular-cell hyperplasia | Thyroid follicular-cell carcinomas, Pituitary adenomas | iarc.fr |

| Rats | Oral administration (various strains and studies) | Thyroid follicular-cell hyperplasia | Thyroid follicular-cell adenomas and carcinomas | iarc.fr |

| Hamsters | Oral administration | Not specified | Thyroid follicular-cell adenomas and carcinomas | inchem.org |

| Guinea-pigs | Oral administration | Not specified | Thyroid adenomas | inchem.org |

| Thrb^(PV/PV) Mice | PTU treatment | Not the primary focus | Reduced tumor growth by ~42% | nih.gov |

| Wild-type Mice | PTU treatment (long-term) | Thyroid enlargement | No metastatic cancer observed | oup.com |

Advanced Analytical Methodologies in 1propylthiouracil Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are fundamental in the separation, identification, and quantification of 1-Propylthiouracil and its metabolites from complex mixtures. These techniques are prized for their high resolution and sensitivity.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for 1-Propylthiouracil and Metabolites

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands as a powerful tool for the simultaneous quantification of 1-Propylthiouracil and its metabolites, such as its N-β-D glucuronide (PTU-GLU). nih.govresearchgate.net This method offers excellent linearity, sensitivity, accuracy, and precision. nih.gov The chromatographic separation is often achieved using a C18 column with a gradient mobile phase consisting of components like formic acid, methanol, and acetonitrile (B52724). nih.govresearchgate.netresearchgate.net Detection by multiple reaction monitoring (MRM) in negative electrospray ionization (ESI) mode allows for specific and sensitive measurement of the analytes. nih.govresearchgate.net

In a typical HPLC-MS/MS analysis, the precursor to product ion transitions are monitored for quantification. For instance, the transition for PTU might be m/z 169.20 > 58.05, while for PTU-GLU it could be m/z 345.2 > 169.20. nih.gov This high degree of specificity enables the reliable determination of these compounds in biological matrices, which is essential for metabolic studies. nih.govresearchgate.net Research has utilized this technique to identify key enzymes involved in PTU metabolism, such as the UGT1A9 isoform responsible for its glucuronidation. nih.gov

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Chromatographic Column | Ionization Mode |

|---|---|---|---|---|

| 1-Propylthiouracil (PTU) | 169.20 | 58.05 | ZORBAX Extend-C18 | Negative ESI |